N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
Overview
Description
N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes multiple functional groups such as dichlorophenyl, fluorophenyl, piperazinyl, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2-fluoroaniline with piperazine under controlled conditions.
Attachment of the Dichlorophenyl Group: The piperazine intermediate is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the N-(2,3-dichlorophenyl)piperazine derivative.
Introduction of the Sulfonamide Group: The final step involves the reaction of the N-(2,3-dichlorophenyl)piperazine derivative with 4-methylbenzenesulfonyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, resulting in the formation of mono-chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Mono-chlorinated or dechlorinated products.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of novel organic materials.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of biochemical assays to study enzyme interactions.
Medicine:
- The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- It is used as a lead compound in drug discovery programs.
Industry:
- The compound is utilized in the production of specialty chemicals and advanced materials.
- It is employed in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neurotransmitter levels in the brain. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- N-(2,3-dichlorophenyl)-N-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
- N-(2,3-dichlorophenyl)-N-[2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring attached to the piperazine moiety. The presence of different halogens (fluorine, chlorine, bromine) can significantly influence the compound’s reactivity and biological activity.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its chlorinated and brominated analogs due to the unique electronic properties of fluorine.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituent, with each compound potentially exhibiting distinct pharmacological profiles.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2FN3O3S/c1-18-9-11-19(12-10-18)35(33,34)31(23-8-4-5-20(26)25(23)27)17-24(32)30-15-13-29(14-16-30)22-7-3-2-6-21(22)28/h2-12H,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPOVGTJPIUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.